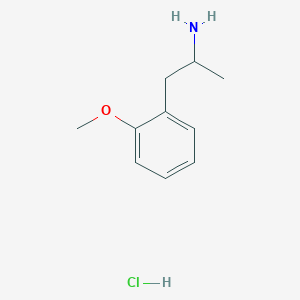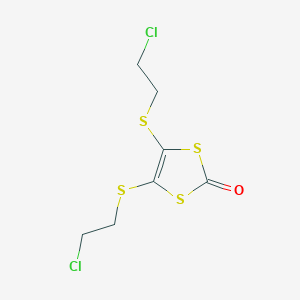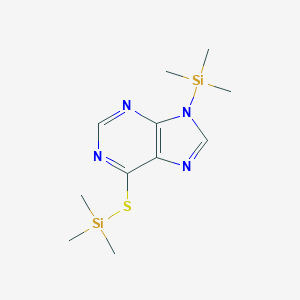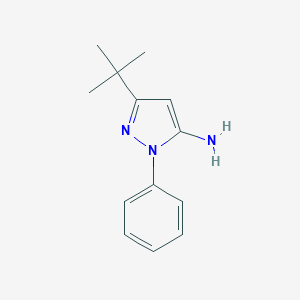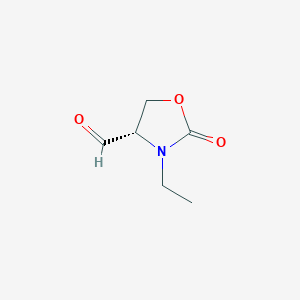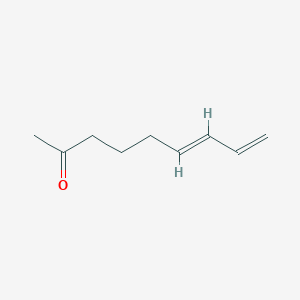
6,8-Nonadien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Nonadien-2-one, also known as (E,E)-6,8-nonadien-2-one, is a chemical compound that belongs to the family of unsaturated ketones. It is a colorless liquid with a sweet, floral odor and is widely used in the fragrance industry. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6,8-nonadien-2-one is not fully understood. However, studies have shown that it acts as an attractant for certain insects, such as the peach fruit fly and the Mediterranean fruit fly. It is believed that the compound mimics the natural pheromones produced by these insects, which attracts them towards the source.
Biochemische Und Physiologische Effekte
6,8-Nonadien-2-one has been found to have various biochemical and physiological effects. Studies have shown that it has antimicrobial properties and can inhibit the growth of certain bacteria and fungi. It has also been found to have antioxidant properties and can scavenge free radicals, which can cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,8-nonadien-2-one in lab experiments include its low toxicity, high purity, and availability. However, its volatility and potential for oxidation can make it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for research on 6,8-nonadien-2-one. One area of interest is its potential use as a natural insecticide in agriculture. Another area of research is its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
In conclusion, 6,8-Nonadien-2-one is a versatile compound with various scientific research applications. Its potential as an insect attractant, flavoring agent, and therapeutic agent make it an area of interest for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
6,8-Nonadien-2-one can be synthesized through several methods, including the oxidation of 6,8-nonadien-2-ol and the dehydrogenation of 6,8-nonadien-2-ol using a palladium catalyst. Another method involves the reaction of 1,3-butadiene with acrolein in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
6,8-Nonadien-2-one has various scientific research applications, including its use as a flavoring agent, fragrance enhancer, and insect attractant. It is also used in the synthesis of other compounds, such as pheromones, which are used in pest control.
Eigenschaften
CAS-Nummer |
136429-52-2 |
|---|---|
Produktname |
6,8-Nonadien-2-one |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(6E)-nona-6,8-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-5H,1,6-8H2,2H3/b5-4+ |
InChI-Schlüssel |
KFDHBYPUZXIJQT-SNAWJCMRSA-N |
Isomerische SMILES |
CC(=O)CCC/C=C/C=C |
SMILES |
CC(=O)CCCC=CC=C |
Kanonische SMILES |
CC(=O)CCCC=CC=C |
Synonyme |
6,8-Nonadien-2-one, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




